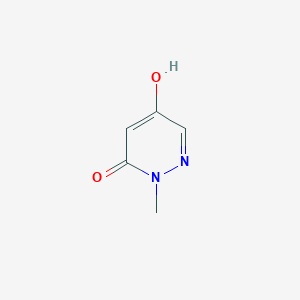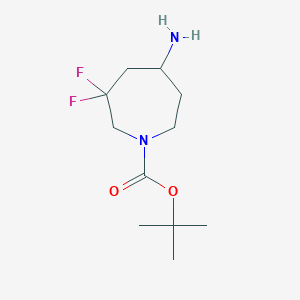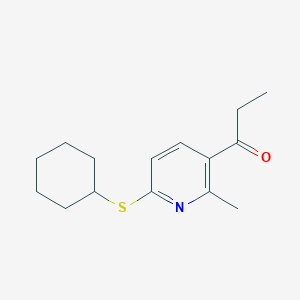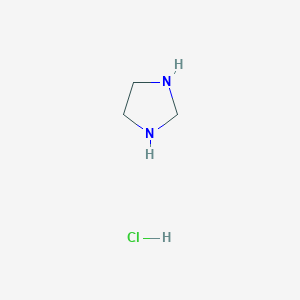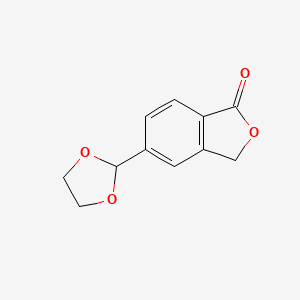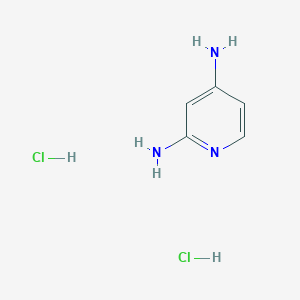
Pyridine-2,4-diamine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,4-diamine Dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-2,4-diamine Dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,4-dinitropyridine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting 2,4-diaminopyridine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Pyridine-2,4-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: The compound can be reduced to form 2,4-diaminopyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: 2,4-diaminopyridine.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Pyridine-2,4-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: this compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of Pyridine-2,4-diamine Dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to interact with cholinesterase inhibitors, enhancing their efficacy in restoring muscle contraction. The compound’s amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity .
相似化合物的比较
Pyridine-2,6-diamine: Similar in structure but differs in the position of the amino groups.
Pyrimidine-2,4-diamine: Contains a pyrimidine ring instead of a pyridine ring.
Pyridazine-2,4-diamine: Contains a pyridazine ring with amino groups at positions 2 and 4.
Uniqueness: Pyridine-2,4-diamine Dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable compound in various applications .
属性
分子式 |
C5H9Cl2N3 |
|---|---|
分子量 |
182.05 g/mol |
IUPAC 名称 |
pyridine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-1-2-8-5(7)3-4;;/h1-3H,(H4,6,7,8);2*1H |
InChI 键 |
QPRADDRNEBKLSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


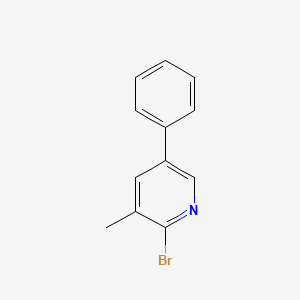
![8-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B13010317.png)
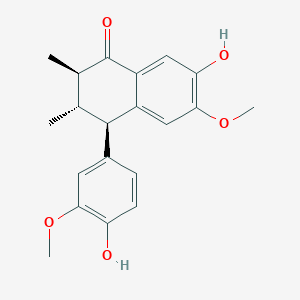
![tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13010336.png)
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
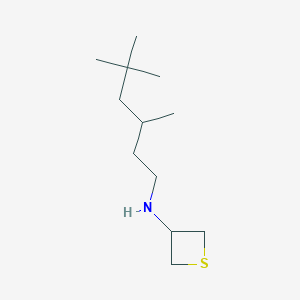


![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
